2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
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Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in chemical synthesis, biological research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene to form anthracenesulfonic acid. This is followed by the introduction of amino groups through nitration and subsequent reduction. The final step involves the coupling of the benzoylamino group to the aminoanthracenesulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various quinones, hydro derivatives, and substituted anthracenesulfonic acids, each with distinct properties and applications.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and function. The pathways involved include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((2-methyl-5-(((4-methylphenyl)sulfonyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methylphenyl)sulfonyl)amino)-9,10-dioxo-, monosodium salt
Uniqueness
Compared to similar compounds, 2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt exhibits unique properties due to the presence of the benzoylamino group. This structural feature enhances its reactivity and binding affinity, making it more effective in various applications.
Properties
CAS No. |
70571-78-7 |
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Molecular Formula |
C27H18N3NaO6S |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
sodium;1-amino-4-(3-benzamidoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C27H19N3O6S.Na/c28-24-21(37(34,35)36)14-20(22-23(24)26(32)19-12-5-4-11-18(19)25(22)31)29-16-9-6-10-17(13-16)30-27(33)15-7-2-1-3-8-15;/h1-14,29H,28H2,(H,30,33)(H,34,35,36);/q;+1/p-1 |
InChI Key |
ZTHSLXROSAKUNG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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